molecular formula C16H23N3O4 B12086863 (S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid

(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid

Cat. No.: B12086863
M. Wt: 321.37 g/mol
InChI Key: VPCYMTNCRVUYFU-ZDUSSCGKSA-N
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Description

(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a phenylacetamido group, and a hexanoic acid backbone. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino groups, followed by the coupling of phenylacetamido groups through amide bond formation. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amino and phenylacetamido groups can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Amino-2-(2-(2-phenylacetamido)acetamido)hexanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a distinct set of molecular targets and participate in specialized chemical reactions, making it valuable for targeted research and applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23)/t13-/m0/s1

InChI Key

VPCYMTNCRVUYFU-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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